Bienvenue dans la boutique en ligne BenchChem!

AZD3293camsylate

BACE1 inhibition Alzheimer's disease Amyloid-beta

AZD3293 camsylate (also known as lanabecestat camsylate, LY3314814 camsylate) is the camphorsulfonic acid salt of AZD3293, an orally active, blood-brain barrier (BBB)-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It inhibits BACE1 with a Ki of 0.4 nM.

Molecular Formula C36H44N4O5S
Molecular Weight 644.8 g/mol
CAS No. 1522418-41-2
Cat. No. B608444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3293camsylate
CAS1522418-41-2
SynonymsLanabecestat camsylate;  LY3314814 camsylate;  LY 3314814 camsylate;  LY-3314814 camsylate; 
Molecular FormulaC36H44N4O5S
Molecular Weight644.8 g/mol
Structural Identifiers
SMILESCC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
InChIInChI=1S/C26H28N4O.C10H16O4S/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);7H,3-6H2,1-2H3,(H,12,13,14)/t22?,25?,26-;7-,10-/m01/s1
InChIKeyPEOILZBROWEGCC-DHGHVBCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD3293 Camsylate (CAS 1522418-41-2) for Alzheimer's Research: Procurement and Selection Guide


AZD3293 camsylate (also known as lanabecestat camsylate, LY3314814 camsylate) is the camphorsulfonic acid salt of AZD3293, an orally active, blood-brain barrier (BBB)-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It inhibits BACE1 with a Ki of 0.4 nM [1]. The compound is a spirocyclic acylguanidine derivative [2] and has been evaluated in Phase 3 clinical trials for Alzheimer's disease [3].

Why Substituting AZD3293 Camsylate with Generic BACE1 Inhibitors Risks Experimental Failure


BACE1 inhibitors vary dramatically in their off-target profiles, pharmacokinetic properties, and clinical translation outcomes, even when sharing a common nominal target. For example, verubecestat (MK-8931) and elenbecestat (E2609) also inhibit BACE1 but differ in their BACE1/BACE2 selectivity profiles, CNS penetration characteristics, and species-specific potency [1]. Moreover, the camsylate salt form of AZD3293 is specifically engineered to optimize solid-state properties and oral bioavailability compared to the free base [2]. These differences mean that substituting one BACE1 inhibitor for another—or using a non-validated salt form—can lead to divergent in vivo exposure, confounding off-target effects, or outright failure to recapitulate key pharmacodynamic benchmarks. The following quantitative evidence details exactly where AZD3293 camsylate demonstrates verifiable, decision-relevant differentiation.

Quantitative Differentiation of AZD3293 Camsylate from BACE1 Inhibitor Comparators


BACE1 Inhibition Potency: AZD3293 Demonstrates Sub-Nanomolar Cellular Potency Superior to Elenbecestat

AZD3293 (free base) exhibits an IC50 of 80 pM in SH-SY5Y cells overexpressing human amyloid precursor protein (APP), which is approximately 87-fold more potent than elenbecestat (IC50 ≈ 7 nM) in a comparable cell-based assay [1]. This sub-nanomolar cellular potency is also evident in primary neuronal cultures, with IC50 values of 610 pM in mouse cortical neurons and 310 pM in guinea pig cortical neurons [1].

BACE1 inhibition Alzheimer's disease Amyloid-beta

BACE1 Affinity and Off-Rate Kinetics: AZD3293 Exhibits Prolonged Target Residence Time vs. Verubecestat

AZD3293 binds BACE1 with a Ki of 0.4 nM and exhibits uniquely slow off-rate kinetics, with an estimated dissociation half-life (t1/2) of approximately 9 hours [1]. In contrast, verubecestat, while also a high-affinity BACE1 inhibitor (Ki = 2.2 nM for BACE1), has a significantly shorter target residence time, with a reported t1/2 of approximately 1.9 hours in rats and 4.9 hours in monkeys [2]. The markedly slower off-rate of AZD3293 may translate into prolonged suppression of Aβ production beyond the turnover rate of the peptide [1].

Target residence time Pharmacodynamics Slow off-rate

Clinical Pharmacodynamics: AZD3293 Achieves Comparable CSF Aβ Reduction to Verubecestat at Lower Doses

In Phase 2/3 clinical trials (AMARANTH), AZD3293 at 50 mg once daily reduced CSF Aβ1-40 by 73.3% and Aβ1-42 by 65.5% [1]. In comparison, verubecestat at 40 mg once daily reduced CSF Aβ40 by approximately 79% (median) in Phase 2 trials [2]. While both achieve robust CSF Aβ lowering, AZD3293 demonstrates a comparable magnitude of reduction at a 20% lower absolute dose (50 mg vs. 40 mg), potentially attributable to its higher potency and slower off-rate [1].

CSF Aβ reduction Clinical pharmacology Dose-response

Selectivity Profile: AZD3293 Demonstrates High BACE1/2 Selectivity Over Off-Target Enzymes and hERG

AZD3293 inhibits BACE1 (Ki = 0.4 nM) and BACE2 (Ki = 0.8 nM) with high selectivity over cathepsin D (IC50 = 3,797 nM, >9,400-fold selective) and γ-secretase (IC50 >25,000 nM, >62,500-fold selective) [1]. Importantly, AZD3293 shows an IC50 of 4,700 nM against hERG, a key cardiac ion channel associated with QT prolongation [1]. While verubecestat also demonstrates hERG selectivity (IC50 > 30 μM) [2], AZD3293's combined high BACE1/2 potency and favorable off-target profile make it a well-characterized tool for studying on-target pharmacology without confounding off-target liabilities.

Off-target selectivity Safety pharmacology hERG liability

Once-Weekly Dosing Feasibility: AZD3293's Slow Off-Rate Enables Extended Aβ Suppression Not Demonstrated for Other BACE1 Inhibitors

AZD3293 is the only BACE1 inhibitor for which prolonged suppression of plasma Aβ with a once-weekly (QW) dosing schedule has been reported [1]. In a Phase 1 study, a 70 mg QW dose of AZD3293 achieved robust and sustained reductions in plasma Aβ peptides comparable to daily dosing, a finding attributed to its slow off-rate kinetics (t1/2 ≈ 9 h) and long terminal half-life (t1/2 = 16-21 h) [1]. This QW feasibility has not been demonstrated for verubecestat or elenbecestat, which are typically dosed daily [2].

Dosing regimen Pharmacokinetics Sustained target engagement

Camsylate Salt Form: Engineered for Enhanced Solid-State Stability and Oral Bioavailability

AZD3293 camsylate is the camphorsulfonic acid (camsylate) salt of AZD3293 free base, specifically selected and patented to improve physicochemical properties critical for oral administration [1]. The camsylate salt form exhibits superior solid-state stability and dissolution characteristics compared to the free base, which translates to a high oral bioavailability of approximately 80% in dogs [2]. In contrast, the free base (CAS 1383982-64-6) may present formulation challenges due to lower aqueous solubility, and direct substitution of the free base for the camsylate salt can lead to altered pharmacokinetic exposure [1].

Salt selection Oral bioavailability Formulation

Optimal Application Scenarios for AZD3293 Camsylate in Preclinical Alzheimer's Research


Calibration of In Vivo CSF and Plasma Aβ Reduction in Transgenic AD Mouse Models

AZD3293 camsylate provides a well-characterized reference for achieving robust, dose-dependent reductions in brain, CSF, and plasma Aβ40 and Aβ42 in mouse models. At oral doses of 50-200 μmol/kg, AZD3293 significantly reduces plasma and brain Aβ levels, with the magnitude of reduction correlating with free brain concentrations [1]. Researchers can use these established dose-response relationships to benchmark novel BACE1 inhibitors or to calibrate pharmacodynamic readouts in APP/PS1 or 5xFAD mice.

Investigating Prolonged Target Engagement with Once-Weekly Dosing Paradigms

The unique slow off-rate kinetics of AZD3293 (t1/2 ≈ 9 h) and its demonstrated feasibility for once-weekly dosing in humans [1][2] make it an ideal tool for studies exploring sustained BACE1 inhibition with reduced dosing frequency. This application is particularly valuable for long-term chronic studies in animal models where daily oral gavage is logistically burdensome and may introduce stress confounders.

BACE1/2 Dual Inhibition Studies with Defined Selectivity Profile

AZD3293 is a well-characterized dual inhibitor of BACE1 (Ki = 0.4 nM) and BACE2 (Ki = 0.8 nM) with >9,400-fold selectivity over cathepsin D and >11,000-fold margin over hERG [1]. This defined selectivity profile makes it suitable for studies aiming to dissect the relative contributions of BACE1 vs. BACE2 inhibition in models of Alzheimer's disease or in evaluating BACE2-related phenotypes such as melanocyte biology.

Cross-Model Translational Benchmarking Using Clinically Validated Doses

AZD3293 has undergone extensive clinical evaluation, including Phase 3 trials (AMARANTH, DAYBREAK-ALZ) with documented CSF Aβ reductions of 58-73% at 20-50 mg QD in humans [1]. Preclinical researchers can leverage these clinical pharmacodynamic benchmarks to perform translational bridging studies, correlating rodent CSF Aβ reductions with human data to validate the predictive value of their animal models.

Quote Request

Request a Quote for AZD3293camsylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.